![molecular formula C14H11Cl2N3O B15217029 2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the benzyloxy and dichloro substituents. One common method involves the cyclization of appropriate precursors under reflux conditions in the presence of a base such as potassium carbonate. The reaction may also involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzyloxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, including as an antiviral or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes
作用機序
The mechanism by which 2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological activity being investigated. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule .
類似化合物との比較
Similar Compounds
Pyrazole Derivatives: Compounds such as 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one.
Pyrimidine Derivatives: Compounds like 5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine is unique due to its combination of pyrazole and pyrimidine rings, along with the benzyloxy and dichloro substituents. This unique structure may impart specific biological activities and chemical reactivity that are not observed in other similar compounds.
特性
分子式 |
C14H11Cl2N3O |
|---|---|
分子量 |
308.2 g/mol |
IUPAC名 |
5,7-dichloro-2-(phenylmethoxymethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H11Cl2N3O/c15-12-7-13(16)19-14(17-12)6-11(18-19)9-20-8-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChIキー |
SDOQPALZJNTCGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC2=NN3C(=C2)N=C(C=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15216956.png)
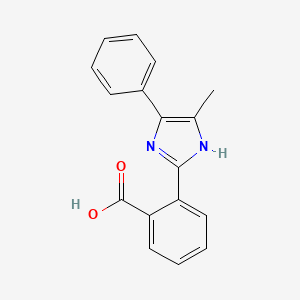
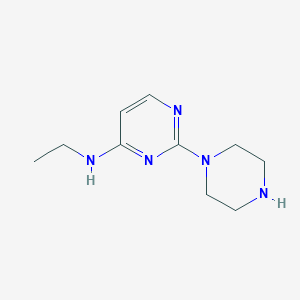
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B15216978.png)

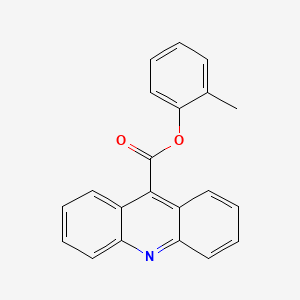

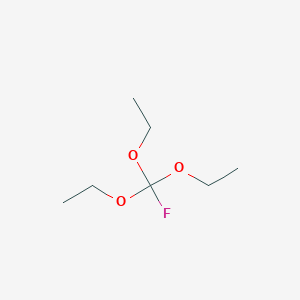
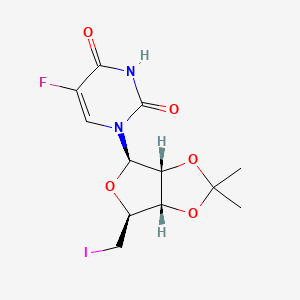
![2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B15217041.png)
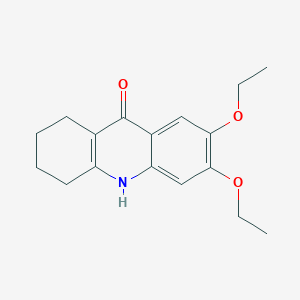

![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
